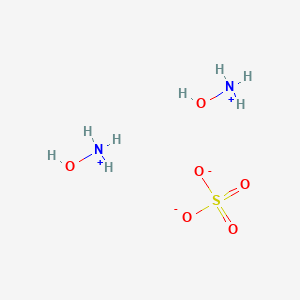
Hydroxylammonium sulfate
Cat. No. B152606
Key on ui cas rn:
10039-54-0
M. Wt: 164.14 g/mol
InChI Key: VGYYSIDKAKXZEE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04778669
Procedure details


hydroxylammonium sulfate is reacted with ammonia in a lower alkanol as solvent, and a solution of free hydroxylamine and solid ammonium sulfate with residues of hydroxylammonium sulfate is obtained,


[Compound]
Name
lower alkanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[OH:6][NH3+:7].O[NH3+].N>>[NH2:7][OH:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:7].[NH4+:7].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[OH:6][NH3+:7].[OH:6][NH3+:7] |f:0.1.2,5.6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
[Compound]
|
Name
|
lower alkanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
